copper(1+);prop-2-ynyl butanoate
Description
The parent ester, prop-2-ynyl butanoate, features a terminal alkyne (propargyl) group bonded to a butanoate moiety. Key physical properties include a boiling point of 156°C, density of 0.950 g/mL, and refractive index of 1.426 . However, direct studies on this copper complex are absent in the provided evidence, necessitating inferences from analogous compounds.
Properties
CAS No. |
112251-59-9 |
|---|---|
Molecular Formula |
C7H9CuO2 |
Molecular Weight |
188.69 g/mol |
IUPAC Name |
copper(1+);prop-2-ynyl butanoate |
InChI |
InChI=1S/C7H9O2.Cu/c1-3-5-7(8)9-6-4-2;/h3,5-6H2,1H3;/q-1;+1 |
InChI Key |
VURVWSKYVHKBMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC#[C-].[Cu+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(1+);prop-2-ynyl butanoate can be synthesized through the reaction of copper(I) chloride with prop-2-ynyl butanoate in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs at room temperature and results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and stability for various applications.
Chemical Reactions Analysis
Types of Reactions
Copper(1+);prop-2-ynyl butanoate undergoes several types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: Copper(II) can be reduced back to copper(I) using appropriate reducing agents.
Substitution: The prop-2-ynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Copper(1+);prop-2-ynyl butanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of copper(1+);prop-2-ynyl butanoate involves the interaction of copper ions with various molecular targets. Copper ions can act as cofactors in enzymatic reactions, influence redox processes, and interact with cellular components to exert biological effects. The prop-2-ynyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Butyl Butanoate
- Structure: Butyl ester of butanoic acid (C₈H₁₆O₂).
- Applications: Flavoring Agent: A major volatile in Fuji apples, contributing to fruity aromas . Nematicidal Activity: Exhibits strong activity against Meloidogyne javanica (root-knot nematodes) and inhibits egg hatching .
- Volatility: Higher volatility than prop-2-ynyl butanoate (lower boiling point ~121°C vs. 156°C), making it more suitable for fragrance applications .
- Stability: Non-treated apples show stable off-flavor levels (e.g., butyl butanoate) during storage, unlike 1-MCP-treated variants .
Ethyl Butanoate
- Structure: Ethyl ester of butanoic acid (C₆H₁₂O₂).
- Applications :
- Behavior in Mixtures: Partitions into early distillation fractions, influenced by ethanol concentration and copper interactions .
Phenyl Ethyl 3-Methyl Butanoate
- Structure: Phenethyl ester of 3-methylbutanoic acid (C₁₃H₁₈O₂).
- Applications: Fragrance Component: Used in essential oils and perfumery due to its floral notes .
- Molecular Weight : Similar to drimane sesquiterpenes (e.g., Drim-8(12)-ene), but distinct in functional groups and applications .
Physicochemical and Functional Comparisons
Research Findings and Limitations
- Nematicidal Activity: Butyl butanoate’s efficacy against nematodes suggests prop-2-ynyl butanoate derivatives (e.g., copper salts) could exhibit enhanced activity due to copper’s biocidal properties.
- Copper Interactions: Copper in distillation systems reacts with fatty acids to form volatile byproducts . This reactivity may extend to copper(I) salts of butanoates, influencing stability or catalytic behavior.
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